Ethyl 2-((4-allyl-5-((2-aminothiazol-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Overview
Description
Ethyl 2-((4-allyl-5-((2-aminothiazol-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 1,2,4-triazole ring, along with other functional groups, makes this compound a promising candidate for various therapeutic applications.
Preparation Methods
The synthesis of Ethyl 2-((4-allyl-5-((2-aminothiazol-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-allyl-5-((2-aminothiazol-4-yl)methyl)-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in the presence of a base such as sodium methoxide. This reaction leads to the formation of the desired product through nucleophilic substitution and subsequent cyclization .
Chemical Reactions Analysis
Ethyl 2-((4-allyl-5-((2-aminothiazol-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against certain bacterial and viral strains.
Medicine: The compound is being investigated for its potential use in the development of new drugs for the treatment of cancer, infectious diseases, and inflammatory conditions.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-allyl-5-((2-aminothiazol-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of microorganisms and cancer cells. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Ethyl 2-((4-allyl-5-((2-aminothiazol-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate can be compared with other similar compounds, such as:
Ethyl 2-((4-amino-5-((4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)methyl)-4H-1,2,4-triazole-3-yl)thio)acetate: This compound has a similar structure but contains different functional groups, which may result in different biological activities and applications.
Properties
IUPAC Name |
ethyl 2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S2/c1-3-5-18-10(6-9-7-21-12(14)15-9)16-17-13(18)22-8-11(19)20-4-2/h3,7H,1,4-6,8H2,2H3,(H2,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVONEXCQCPEQNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CC=C)CC2=CSC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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